2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide
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Overview
Description
2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a trifluoromethyl group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenyl sulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Coupling with N,N-dimethylacetamide: The final step involves the coupling of the intermediate compound with N,N-dimethylacetamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Inducing oxidative stress: Leading to cellular damage or apoptosis in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide
- 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group contributes to its reactivity and potential biological activities.
Properties
IUPAC Name |
2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3S/c1-22(2)16(24)11-23(14-5-3-4-12(10-14)17(19,20)21)27(25,26)15-8-6-13(18)7-9-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWVMOIIVCVWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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